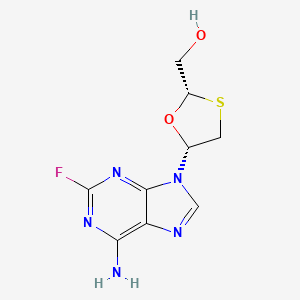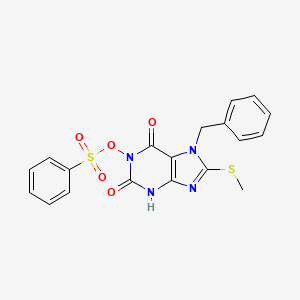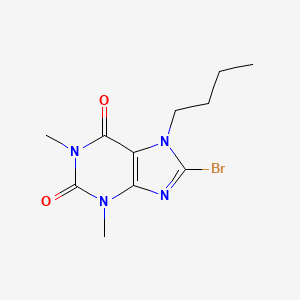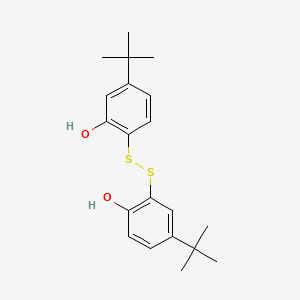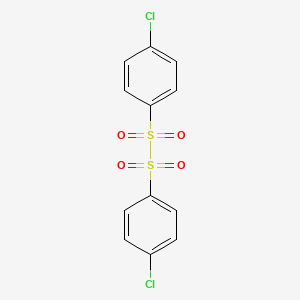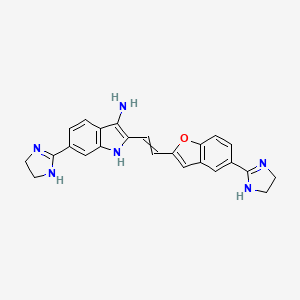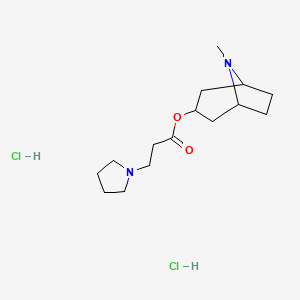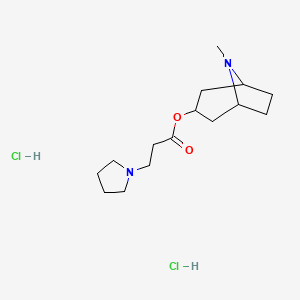
exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate: is a complex organic compound that belongs to the family of tropane alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions to optimize the stereoselectivity and overall efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound has been studied for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific receptors in the nervous system, such as serotonin receptors . Additionally, it has been evaluated for its nematicidal activity, showing effectiveness against certain types of nematodes .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new products with enhanced efficacy and reduced toxicity .
Mecanismo De Acción
The mechanism of action of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate involves its interaction with specific molecular targets in the body. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various physiological processes . The exact pathways involved depend on the specific application and target receptor .
Comparación Con Compuestos Similares
- Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, acetate (ester), endo-
- (3-exo)-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl 3-hydroxy-2-phenylpropanoate sulfate (1:1)
Uniqueness: What sets exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate apart from similar compounds is its specific structural configuration and the presence of the pyrrolidinepropanoate group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
87168-44-3 |
|---|---|
Fórmula molecular |
C15H28Cl2N2O2 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-pyrrolidin-1-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C15H26N2O2.2ClH/c1-16-12-4-5-13(16)11-14(10-12)19-15(18)6-9-17-7-2-3-8-17;;/h12-14H,2-11H2,1H3;2*1H |
Clave InChI |
OCUFAPCZYRLCMB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)CCN3CCCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
